Cas no 1314932-11-0 (3-chloro-1,1-dimethoxypropan-2-ol)

3-Chloro-1,1-dimethoxypropan-2-ol is a versatile chlorinated ether-alcohol compound with applications in organic synthesis and specialty chemical manufacturing. Its structure, featuring both chloro and dimethoxy functional groups, makes it a valuable intermediate for producing fine chemicals, pharmaceuticals, and agrochemicals. The compound exhibits good reactivity in nucleophilic substitution and condensation reactions, enabling the synthesis of complex molecules. Its stability under standard conditions and solubility in common organic solvents enhance its utility in laboratory and industrial processes. The presence of multiple reactive sites allows for selective modifications, offering flexibility in synthetic pathways. This compound is particularly useful in the development of chiral intermediates and functionalized derivatives.
3-chloro-1,1-dimethoxypropan-2-ol structure
1314932-11-0 structure
Product name:3-chloro-1,1-dimethoxypropan-2-ol
CAS No:1314932-11-0
MF:C5H11ClO3
MW:154.592041254044
CID:6007540
PubChem ID:55298269

3-chloro-1,1-dimethoxypropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-1,1-dimethoxypropan-2-ol
    • 1314932-11-0
    • AKOS006374546
    • EN300-1739434
    • Inchi: 1S/C5H11ClO3/c1-8-5(9-2)4(7)3-6/h4-5,7H,3H2,1-2H3
    • InChI Key: MYVPAENWDUEWMF-UHFFFAOYSA-N
    • SMILES: ClCC(C(OC)OC)O

Computed Properties

  • Exact Mass: 154.0396719g/mol
  • Monoisotopic Mass: 154.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 4
  • Complexity: 65.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.7Ų
  • XLogP3: 0.1

3-chloro-1,1-dimethoxypropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1739434-0.5g
3-chloro-1,1-dimethoxypropan-2-ol
1314932-11-0
0.5g
$1056.0 2023-09-20
Enamine
EN300-1739434-1.0g
3-chloro-1,1-dimethoxypropan-2-ol
1314932-11-0
1g
$1100.0 2023-06-03
Enamine
EN300-1739434-2.5g
3-chloro-1,1-dimethoxypropan-2-ol
1314932-11-0
2.5g
$2155.0 2023-09-20
Enamine
EN300-1739434-0.05g
3-chloro-1,1-dimethoxypropan-2-ol
1314932-11-0
0.05g
$924.0 2023-09-20
Enamine
EN300-1739434-10.0g
3-chloro-1,1-dimethoxypropan-2-ol
1314932-11-0
10g
$4729.0 2023-06-03
Enamine
EN300-1739434-5g
3-chloro-1,1-dimethoxypropan-2-ol
1314932-11-0
5g
$3189.0 2023-09-20
Enamine
EN300-1739434-0.25g
3-chloro-1,1-dimethoxypropan-2-ol
1314932-11-0
0.25g
$1012.0 2023-09-20
Enamine
EN300-1739434-10g
3-chloro-1,1-dimethoxypropan-2-ol
1314932-11-0
10g
$4729.0 2023-09-20
Enamine
EN300-1739434-0.1g
3-chloro-1,1-dimethoxypropan-2-ol
1314932-11-0
0.1g
$968.0 2023-09-20
Enamine
EN300-1739434-5.0g
3-chloro-1,1-dimethoxypropan-2-ol
1314932-11-0
5g
$3189.0 2023-06-03

Additional information on 3-chloro-1,1-dimethoxypropan-2-ol

Professional Introduction to 3-chloro-1,1-dimethoxypropan-2-ol (CAS No. 1314932-11-0)

3-chloro-1,1-dimethoxypropan-2-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1314932-11-0, is a significant organic compound that has garnered attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, exhibits potential applications in synthetic chemistry and drug development. Its molecular structure, featuring a chloro-substituted propane backbone with methoxy groups at the 1-position, makes it a versatile intermediate for various chemical transformations.

The compound’s reactivity stems from the presence of both electron-withdrawing and electron-donating groups, which can influence its behavior in different chemical environments. The chloro group at the 2-position enhances its utility as a synthetic precursor, allowing for nucleophilic substitution reactions that are pivotal in constructing more complex molecules. Meanwhile, the two methoxy groups provide steric and electronic modulation, making it a valuable building block in organic synthesis.

In recent years, 3-chloro-1,1-dimethoxypropan-2-ol has been explored in the context of developing novel pharmaceutical agents. Its structural motif is reminiscent of several bioactive molecules that have demonstrated efficacy in preclinical studies. Researchers have leveraged its reactivity to synthesize analogs of known therapeutic compounds, aiming to improve pharmacokinetic properties such as solubility and metabolic stability. The compound’s ability to undergo selective functionalization has made it a focal point in medicinal chemistry efforts.

One of the most intriguing aspects of 3-chloro-1,1-dimethoxypropan-2-ol is its role in the synthesis of bioactive heterocycles. Heterocyclic compounds are widely recognized for their pharmaceutical significance, with many drugs on the market belonging to this class. The compound’s structural features allow for facile introduction into cyclic frameworks, enabling the creation of derivatives with enhanced biological activity. For instance, researchers have utilized it as a precursor in the preparation of substituted pyrrolidines and piperidines, which are known for their roles in treating neurological disorders and infectious diseases.

The applications of 3-chloro-1,1-dimethoxypropan-2-ol extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its versatility as a synthetic intermediate has been exploited in the development of novel pesticides and herbicides. The compound’s ability to participate in cross-coupling reactions makes it particularly useful in constructing complex molecular architectures that are essential for crop protection agents. Additionally, its stability under various reaction conditions enhances its appeal as a commercial chemical intermediate.

Recent advancements in green chemistry have also highlighted the importance of 3-chloro-1,1-dimethoxypropan-2-ol as an environmentally friendly building block. Efforts have been made to optimize synthetic routes that minimize waste and reduce energy consumption. These innovations align with global trends toward sustainable chemical manufacturing practices. By employing catalytic methods and solvent-free reactions, chemists have been able to enhance the efficiency of processes involving this compound.

The compound’s potential in material science is another area of growing interest. Its structural motifs can be incorporated into polymers and coatings that exhibit unique properties such as biodegradability and enhanced mechanical strength. Researchers are exploring ways to integrate 3-chloro-1,1-dimethoxypropan-2-ol into advanced materials that could revolutionize industries ranging from packaging to construction.

In summary,3-chloro-1,1-dimethoxypropan-2-ol (CAS No. 1314932-11-0) is a multifaceted compound with broad applications across multiple scientific disciplines. Its role as a synthetic intermediate in pharmaceuticals, agrochemicals, and material science underscores its importance in modern chemistry. As research continues to uncover new methodologies for utilizing this compound effectively,3-chloro-1,1-dimethoxypropan-2-ol is poised to remain at the forefront of chemical innovation.

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